1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]
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Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes sulfonyl groups, phenylene rings, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of 4-(4-ethynylphenoxy)benzene through a reaction between 4-bromophenol and 4-ethynylphenol in the presence of a palladium catalyst.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 4,4’-sulfonylbisphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl groups to sulfide groups.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenoxybenzene derivatives.
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] has a wide range of scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials such as polymers and composites due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with
Properties
CAS No. |
90684-05-2 |
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Molecular Formula |
C40H26O6S |
Molecular Weight |
634.7 g/mol |
IUPAC Name |
1-ethynyl-4-[4-[4-[4-[4-(4-ethynylphenoxy)phenoxy]phenyl]sulfonylphenoxy]phenoxy]benzene |
InChI |
InChI=1S/C40H26O6S/c1-3-29-5-9-31(10-6-29)43-33-13-17-35(18-14-33)45-37-21-25-39(26-22-37)47(41,42)40-27-23-38(24-28-40)46-36-19-15-34(16-20-36)44-32-11-7-30(4-2)8-12-32/h1-2,5-28H |
InChI Key |
UKDMYDLYTJPXDA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)OC6=CC=C(C=C6)C#C |
Origin of Product |
United States |
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